molecular formula C14H13N5OS B2701017 5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-55-6

5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2701017
CAS No.: 871323-55-6
M. Wt: 299.35
InChI Key: JRZHSKGTRWNYOA-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction involving a thioamide and a haloketone.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3,4-thiadiazole-2-thiol: Another compound with a similar thiazole ring structure.

    3-methyl-1,2,4-triazole: A compound with a similar triazole ring structure.

Uniqueness

5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a thiazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

The compound 5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound 1 ) is a notable member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Compound 1 can be characterized by its unique structure that includes a triazole ring fused with a thiazole moiety. The presence of the methyl and phenyl groups enhances its lipophilicity and potential for biological interactions.

  • Molecular Formula : C17_{17}H16_{16}N4_{4}S
  • Molecular Weight : 320.39 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50_{50} Values : In a related study, compounds similar to compound 1 showed IC50_{50} values ranging from 1.1 μM to 6.06 μM against different cell lines, indicating potent antiproliferative activity .
CompoundCell LineIC50_{50} (μM)
Compound 1MCF-71.1
Compound 1HCT-1162.6
Compound 1HepG21.4

Antimicrobial Activity

The antimicrobial efficacy of compound 1 has also been explored:

  • Microbial Strains Tested : The compound demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values as low as 0.0063 μmol/mL against E. coli, suggesting strong antimicrobial potential .

The mechanism underlying the biological activities of compound 1 is primarily attributed to its ability to inhibit key enzymes involved in DNA synthesis:

  • Thymidylate Synthase Inhibition : Compounds similar to compound 1 have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA replication. This inhibition leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA .

Case Studies and Literature Findings

Several studies have documented the synthesis and biological evaluation of compounds related to compound 1:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer and antimicrobial activities. Notably, compounds with structural similarities to compound 1 exhibited significant antiproliferative effects in vitro .
  • Molecular Docking Studies : Computational studies revealed favorable binding interactions between compound 1 and target proteins involved in cancer progression, supporting its potential as an anticancer agent .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-3-5-11(6-4-9)19-10(2)12(17-18-19)13(20)16-14-15-7-8-21-14/h3-8H,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZHSKGTRWNYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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